1-((3-((2,2-二甲基-2,3-二氢苯并呋喃-7-基)氧基)丙基磺酰)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine” is a complex organic molecule. It contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a type of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety, followed by the introduction of the sulfonyl piperidine group . The synthesis of benzofuran derivatives has been a topic of considerable attention in the field of drug invention and development .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, a sulfonyl group, and a piperidine ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . The presence of these functional groups could enable a variety of chemical transformations, potentially leading to a wide range of derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . These groups could confer properties such as solubility in established processing solvents and air stability .科学研究应用
高效荧光标记的非咪唑组胺 H3 受体配体
与“1-((3-((2,2-二甲基-2,3-二氢苯并呋喃-7-基)氧基)丙基)磺酰基)哌啶”结构相关的化合物已被开发为组胺 H3 受体的高效荧光标记配体,显示出显着的亲和力。这些化合物可用作了解受体结合位点的工具,某些衍生物在体内显示出拮抗活性,表明它们具有治疗应用的潜力 (Amon 等,2007)。
新型化合物的合成和表征
新型化合物的合成和表征,例如“[1-(3,5-二甲基-2,3-二氢-异恶唑-4-磺酰基)-哌啶-4-基}-二苯基-甲醇”,涉及详细的光谱技术和 X 射线衍射研究。这些化合物具有特定的结构特征,为进一步应用于各个研究领域而不断扩大的化学多样性分子库做出了贡献 (Naveen 等,2015)。
抗癌剂开发
对带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物的研究已将这些化合物确定为有希望的抗癌剂。这些衍生物的顺序合成和评估突出了开发针对癌症的新治疗剂的潜力,展示了结构修饰在增强生物活性中的关键作用 (Rehman 等,2018)。
抗菌活性研究
哌啶衍生物,例如 1-苯并二甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶,已被合成并评估了其对影响番茄植株的病原体的抗菌活性。这些研究不仅有助于开发新的抗菌剂,而且还突出了结构变异对生物功效的重要性 (Vinaya 等,2009)。
细胞周期蛋白依赖性激酶抑制剂
在寻找细胞周期蛋白依赖性激酶抑制剂的过程中,已经开发出一种涉及将 β-哌啶基乙基硫醚氧化为对 CDK2 具有抑制活性的化合物的技术。这项研究强调了创新合成策略在发现具有特定靶标相互作用的新药中的重要性 (Griffin 等,2006)。
未来方向
作用机制
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
During the synthesis process, a2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .
Pharmacokinetics
The compound’s solubility and stability are important factors that can impact its bioavailability .
Result of Action
Benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties, and insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
属性
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGQCRQZLJJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。